3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE
Overview
Description
3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is a chemical compound with a unique structure that includes a pyran ring substituted with hydroxypropyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methyl-4H-pyran-4-one with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-hydroxypropyl-ThPP: An intermediate in valine, leucine, and isoleucine degradation.
2-Hydroxy-2-methylpropiophenone: Used as a radical photoinitiator in polymer crosslinking.
Uniqueness
3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties
Biological Activity
3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, commonly referred to as a derivative of 4H-pyran, has garnered attention for its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 170.16 g/mol. The structure features a pyran ring that is functionalized with hydroxyl groups, which are critical for its biological activity.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to scavenge free radicals effectively. The antioxidant activity is attributed to the presence of hydroxyl groups which enhance electron donation capabilities, allowing these compounds to neutralize reactive oxygen species (ROS) .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Method Used |
---|---|---|
This compound | TBD | DPPH Radical Scavenging Assay |
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 25 | ABTS Radical Scavenging Assay |
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyran derivatives. For example, compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
In a study conducted by Mali et al. (2021), derivatives of pyran compounds were tested against five bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Klebsiella planticola . This highlights the potential for developing new antimicrobial agents based on this chemical framework.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .
Table 2: Anticancer Activity Overview
Cell Line | Compound Tested | IC50 (µM) | Reference |
---|---|---|---|
A549 (Lung Cancer) | This compound | TBD | Current Study |
HeLa (Cervical Cancer) | DDMP | 15 | Mali et al. (2021) |
HepG2 (Liver Cancer) | Various Pyran Derivatives | 12 | Vahedi et al. (2023) |
Properties
IUPAC Name |
3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPWWUGZZYXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C=C(O1)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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